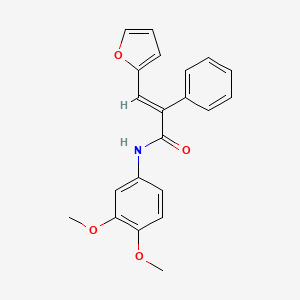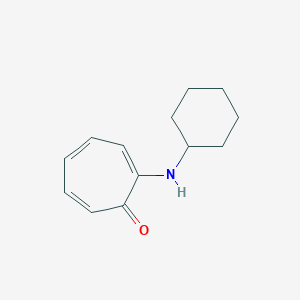
N-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, commonly known as DFP-PA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit cancer cell growth and proliferation. In
Wirkmechanismus
DFP-PA-3 inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in several cellular processes, including cell growth and survival. HSP90 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting HSP90 activity, DFP-PA-3 disrupts several signaling pathways that are essential for cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
DFP-PA-3 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and proliferation, DFP-PA-3 has been shown to induce cell cycle arrest, reduce angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). DFP-PA-3 has also been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-PA-3 has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. DFP-PA-3 has also been shown to have a high selectivity for HSP90, making it a specific inhibitor for this protein. However, DFP-PA-3 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. DFP-PA-3 also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on DFP-PA-3. One area of research is the development of more potent and selective HSP90 inhibitors based on the structure of DFP-PA-3. Another area of research is the investigation of the combination of DFP-PA-3 with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy and safety of DFP-PA-3 in vivo, including its pharmacokinetics and pharmacodynamics. Overall, DFP-PA-3 has shown promising results as a potential therapeutic agent for cancer treatment, and further research is needed to fully understand its potential.
Synthesemethoden
DFP-PA-3 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(2-furyl)-2-phenylacrylic acid with 3,4-dimethoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain DFP-PA-3 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
DFP-PA-3 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that DFP-PA-3 can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. DFP-PA-3 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-19-11-10-16(13-20(19)25-2)22-21(23)18(14-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYAMDZSZDYDX-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)